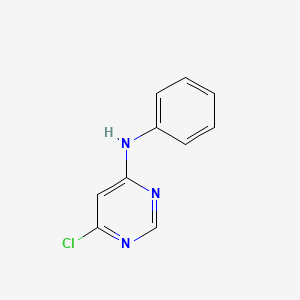

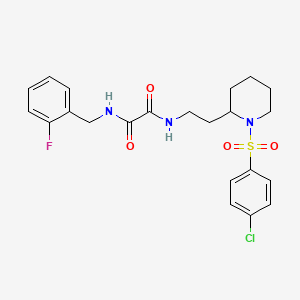

![molecular formula C19H18N2O3S B2736781 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 868376-01-6](/img/structure/B2736781.png)

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide, also known as AMTB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. AMTB belongs to the family of benzothiazole derivatives and has been found to exhibit a variety of biological activities.

科学的研究の応用

Neuroprotection and Parkinson’s Disease

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP): , a derivative of our compound, has shown promise in protecting dopaminergic neurons. In a study by Choi et al., MMPP inhibited the STAT3 pathway , reducing neuroinflammation and preventing dopaminergic cell loss induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . This suggests that our compound might have similar neuroprotective effects.

Anti-Inflammatory Properties

MMPP, as mentioned earlier, acts as a selective STAT3 inhibitor . It has demonstrated anti-inflammatory properties in various disease models. By inhibiting STAT3 activation, it suppresses the expression of neuroinflammatory proteins such as ionized calcium binding adaptor molecule 1 (Iba1) , inducible nitric oxide synthase (iNOS) , and glial fibrillary acidic protein (GFAP) . These findings hint at its potential in managing inflammatory conditions.

Anti-Arthritic Activity

While not directly studied for arthritis, our compound shares structural similarities with BHPH derivatives . These derivatives exhibit improved anti-arthritic properties and drug-likeness . Investigating our compound’s effects on arthritis-related pathways could be worthwhile.

Pharmaceutical Intermediates

4-Methoxybenzo[d]oxazole-2(3H)-thione: (a close relative) can serve as a pharmaceutical intermediate for synthesizing other compounds with specific activities . Our compound might have similar applications in drug development.

Synthetic Chemistry

In 2022, Yamamoto et al. reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide through the demethylation of methoxy derivatives using BBr3 as a dealkylating agent . Our compound’s methoxy group could potentially participate in similar synthetic transformations.

Solvent-Dependent Reactions

The Z-isomer of 2-alkoxy-3-enamines (related to our compound) requires further study to understand its reaction mechanism and solvent effects . Investigating its reactivity in various solvents could reveal interesting applications.

特性

IUPAC Name |

3-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-4-11-21-17-15(24-3)9-6-10-16(17)25-19(21)20-18(22)13-7-5-8-14(12-13)23-2/h4-10,12H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKIMNZKVYRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2736707.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736708.png)

![(1R,5S)-N-((3S,5S,7S)-adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)

![2-[(4-Methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B2736719.png)